molecular formula C11H19ClN4O2 B8262307 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride CAS No. 41473-62-5

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride

Cat. No.: B8262307
CAS No.: 41473-62-5
M. Wt: 274.75 g/mol
InChI Key: ACVGXLZOCGBYMW-UHFFFAOYSA-M
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Description

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is an organic triazine derivative commonly used as a coupling reagent in organic synthesis. This compound is particularly effective in activating carboxylic acids for the formation of amides, esters, and other carboxylic derivatives. Its utility in peptide synthesis and other condensation reactions makes it a valuable tool in both academic and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylpiperidine. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride primarily undergoes substitution reactions, particularly in the activation of carboxylic acids. It forms highly reactive intermediates that facilitate the formation of amides, esters, and anhydrides .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is widely used in scientific research for its role in peptide synthesis and other condensation reactions. Its applications include:

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride involves the activation of carboxylic acids to form reactive intermediates. The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylpiperidine. This active ester is highly reactive and can undergo nucleophilic attack by an amine, alcohol, or other nucleophile, resulting in the formation of the desired carboxylic derivative .

Comparison with Similar Compounds

Uniqueness: 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride is unique due to its high reactivity and efficiency in forming carboxylic derivatives. Its ability to activate carboxylic acids under mild conditions and its compatibility with a wide range of nucleophiles make it a preferred choice in many synthetic applications .

Properties

IUPAC Name

2,4-dimethoxy-6-(1-methylpiperidin-1-ium-1-yl)-1,3,5-triazine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N4O2.ClH/c1-15(7-5-4-6-8-15)9-12-10(16-2)14-11(13-9)17-3;/h4-8H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVGXLZOCGBYMW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCCC1)C2=NC(=NC(=N2)OC)OC.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593601
Record name 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41473-62-5
Record name 1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-1-methylpiperidin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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